molecular formula C19H22ClN3O2 B2914540 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 553657-30-0

4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2914540
CAS No.: 553657-30-0
M. Wt: 359.85
InChI Key: JCDHECQRRBQXLK-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 2-methoxyphenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: May be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
  • N-(2-methoxyphenyl)piperazine-1-carboxamide
  • 4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide

Uniqueness

The uniqueness of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Comparing its activity with similar compounds can provide insights into structure-activity relationships and help in the design of new derivatives with improved properties.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-7-8-15(20)13-17(14)22-9-11-23(12-10-22)19(24)21-16-5-3-4-6-18(16)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHECQRRBQXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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